molecular formula C14H16Cl2N2O2S B2647085 N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide CAS No. 1436292-31-7

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

Cat. No.: B2647085
CAS No.: 1436292-31-7
M. Wt: 347.25
InChI Key: BEHKINSTVHWNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide is a useful research compound. Its molecular formula is C14H16Cl2N2O2S and its molecular weight is 347.25. The purity is usually 95%.
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Biological Activity

Overview of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

This compound is a synthetic compound that features a thiophene ring and a cyano group, which are often associated with diverse biological activities. Thiophenes have been studied for their potential in pharmacology due to their ability to interact with various biological targets.

The biological activity of compounds like this compound can be attributed to their structural components:

  • Thiophene Ring : Known for its role in modulating enzyme activity and receptor binding.
  • Cyano Group : Often enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have indicated that thiophene derivatives exhibit antimicrobial properties. For example:

  • Case Study : A study on thiophene derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as chlorine in 2,5-dichlorothiophene, has been linked to increased antimicrobial potency.

Anticancer Activity

Research has demonstrated that compounds containing thiophene moieties can inhibit cancer cell proliferation:

  • Case Study : A derivative similar to this compound was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.

Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionModulation of enzyme activityGeneral knowledge

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

  • Substituent Effects : The presence of electron-withdrawing groups (like cyano and chloro) enhances the compound's reactivity and interaction with biological targets.
  • Hydrophobic Interactions : The hydrophobic nature of the thiophene ring facilitates binding to lipid membranes, potentially increasing efficacy in cellular environments.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHKINSTVHWNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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